molecular formula C14H15ClN4O3 B13445544 Cycloxaprid

Cycloxaprid

Cat. No.: B13445544
M. Wt: 322.75 g/mol
InChI Key: NDHXMRFNYMNBKO-PWSUYJOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cycloxaprid is a novel neonicotinoid insecticide, specifically designed to combat pests resistant to other neonicotinoids like imidacloprid. It is characterized by its oxabridged cis-nitromethylene structure, which contributes to its unique properties and high efficacy against various insect pests .

Preparation Methods

Cycloxaprid can be synthesized through several steps:

For industrial production, this compound is often formulated into water-dispersible granules. This involves mixing this compound with various agents (wetting, dispersing, adsorbing, disintegrating, adhesion, and stabilizing agents) and a carrier. The mixture is then air jet pulverized, kneaded, pelletized, dried, and screened to obtain the final product .

Chemical Reactions Analysis

Cycloxaprid undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions but often include various oxidized or reduced forms of this compound .

Scientific Research Applications

Cycloxaprid has a wide range of scientific research applications:

    Chemistry: It is used to study the synthesis and reactivity of neonicotinoid compounds.

    Biology: this compound is used to investigate the effects of neonicotinoids on insect physiology and behavior.

    Medicine: Research is ongoing to explore potential medical applications, particularly in understanding the interactions of neonicotinoids with nicotinic acetylcholine receptors.

    Industry: this compound is primarily used in agriculture to control pests resistant to other insecticides. .

Mechanism of Action

Cycloxaprid acts as an agonist at nicotinic acetylcholine receptors (nAChRs) in insects. It binds to these receptors, causing an influx of sodium ions, leading to hyperexcitation and eventual paralysis of the insect. This compound’s unique cis-nitromethylene structure allows it to bind more effectively to nAChRs, even in insects resistant to other neonicotinoids .

Comparison with Similar Compounds

Cycloxaprid is compared with other neonicotinoids like imidacloprid, nitenpyram, and fipronil:

This compound’s unique structure and high efficacy make it a valuable tool in pest management, particularly for controlling resistant insect populations.

Properties

Molecular Formula

C14H15ClN4O3

Molecular Weight

322.75 g/mol

IUPAC Name

(1S,8R)-5-[(6-chloropyridin-3-yl)methyl]-7-nitro-11-oxa-2,5-diazatricyclo[6.2.1.02,6]undec-6-ene

InChI

InChI=1S/C14H15ClN4O3/c15-11-3-1-9(7-16-11)8-17-5-6-18-12-4-2-10(22-12)13(14(17)18)19(20)21/h1,3,7,10,12H,2,4-6,8H2/t10-,12+/m1/s1

InChI Key

NDHXMRFNYMNBKO-PWSUYJOCSA-N

Isomeric SMILES

C1C[C@H]2N3CCN(C3=C([C@@H]1O2)[N+](=O)[O-])CC4=CN=C(C=C4)Cl

Canonical SMILES

C1CC2N3CCN(C3=C(C1O2)[N+](=O)[O-])CC4=CN=C(C=C4)Cl

Origin of Product

United States

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